(4-Bromophenyl)dithiocarbamic acid
CAS No.:
Cat. No.: VC13707051
Molecular Formula: C7H6BrNS2
Molecular Weight: 248.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrNS2 |
|---|---|
| Molecular Weight | 248.2 g/mol |
| IUPAC Name | (4-bromophenyl)carbamodithioic acid |
| Standard InChI | InChI=1S/C7H6BrNS2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4H,(H2,9,10,11) |
| Standard InChI Key | HVNAVIXSPCPADJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=S)S)Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=S)S)Br |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
(4-Bromophenyl)dithiocarbamic acid is typically synthesized via the reaction of 4-bromoaniline with carbon disulfide (CS₂) under alkaline conditions. This method, adapted from protocols for analogous dithiocarbamates, involves the formation of a sodium dithiocarbamate intermediate, which is subsequently acidified to yield the free acid . A representative reaction scheme is:
The reaction proceeds at room temperature in chloroform or ethanol, with yields ranging from 70% to 85% depending on the base and solvent . Alternative approaches include one-pot multicomponent reactions, though these are less commonly reported for brominated derivatives .
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of (4-bromophenyl)dithiocarbamic acid exhibits characteristic absorption bands at:
Nuclear Magnetic Resonance (NMR):
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¹H NMR: The aromatic protons of the 4-bromophenyl group resonate as a doublet at δ 7.45–7.60 ppm (J = 8.5 Hz), while the N–H proton appears as a broad singlet near δ 9.2 ppm .
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¹³C NMR: The thiocarbonyl carbon (C=S) is observed at δ 190–192 ppm, and the aromatic carbons adjacent to bromine show deshielding effects at δ 128–132 ppm .
Physicochemical Properties and Stability
Acidity and Dissociation Constants
The compound exhibits weak acidity due to the –SH group, with a reported pKa of 3.1–3.5 in aqueous solutions . In alkaline media, it dissociates to form the dithiocarbamate anion (), which undergoes decomposition to release isothiocyanate () and hydrogen sulfide ():
The decomposition follows first-order kinetics, with rate constants () of 2.4 × 10⁻³ s⁻¹ at pH 12 .
Thermal and Solvent Stability
(4-Bromophenyl)dithiocarbamic acid is stable in dry, inert atmospheres but degrades upon prolonged exposure to moisture or light. Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C, with complete breakdown by 200°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hexane and water .
Applications and Reactivity
Coordination Chemistry
The dithiocarbamate moiety acts as a bidentate ligand, forming stable complexes with transition metals such as Cu(II), Ni(II), and Zn(II). These complexes exhibit enhanced antioxidant and antimicrobial activities compared to the free ligand . For example, a copper(II) complex demonstrated IC₅₀ = 92 nM in DPPH radical scavenging assays, outperforming ascorbic acid (IC₅₀ = 150 nM) .
Comparative Data Tables
Table 1: Synthetic Conditions and Yields
Table 2: Kinetic Parameters for Alkaline Decomposition
| pH | Temperature (°C) | (s⁻¹) | Half-life (min) |
|---|---|---|---|
| 12 | 25 | 2.4 × 10⁻³ | 48 |
| 10 | 25 | 1.1 × 10⁻³ | 105 |
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